molecular formula C13H18N2O4 B558396 Boc-3-(4-pyridyl)-L-alanine CAS No. 37535-57-2

Boc-3-(4-pyridyl)-L-alanine

Cat. No. B558396
CAS RN: 37535-57-2
M. Wt: 266,3 g/mole
InChI Key: FNYWDMKESUACOU-JTQLQIEISA-N
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Description

“Boc-3-(4-pyridyl)-L-alanine” is a compound with the molecular formula C13H18N2O41. It is also known by other names such as BOC-D-4-PYRIDYLALANINE, Boc-D-4-Pal-OH, and ®-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid1. The compound has a molecular weight of 266.29 g/mol1.



Synthesis Analysis

The synthesis of “Boc-3-(4-pyridyl)-L-alanine” is not explicitly mentioned in the search results. However, it’s worth noting that the compound is available for purchase from various chemical suppliers234.



Molecular Structure Analysis

The compound has a specific structure, which can be represented by the SMILES string CC(C)(C)OC(=O)NC@HC(=O)O1. This string represents the molecular structure of the compound in a linear format.



Chemical Reactions Analysis

The specific chemical reactions involving “Boc-3-(4-pyridyl)-L-alanine” are not detailed in the search results.



Physical And Chemical Properties Analysis

“Boc-3-(4-pyridyl)-L-alanine” is a white powder4. It has a melting point range of 223°C to 229°C4. The compound is sensitive to air and moisture5.


Scientific Research Applications

Future Directions

The future directions of “Boc-3-(4-pyridyl)-L-alanine” are not specified in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature or consult with a chemical expert.


properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYWDMKESUACOU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427302
Record name N-(tert-Butoxycarbonyl)-3-pyridin-4-yl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-(4-pyridyl)-L-alanine

CAS RN

37535-57-2
Record name N-(tert-Butoxycarbonyl)-3-pyridin-4-yl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Tokunaga, M Okamoto, K Tanaka, C Tode… - Analytical …, 2010 - ACS Publications
Chiral separation by high performance liquid chromatography (Chiral HPLC) is one of the most powerful methods for estimating optical and chemical purity of chiral compounds. …
Number of citations: 22 pubs.acs.org

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